6-Oxo-6H-benzo[c]chromen-3-yl benzoate is a chemical compound notable for its structural features and potential biological activities. This compound belongs to the class of benzo[c]chromenes, which are characterized by their fused benzene and chromene rings. The compound's molecular formula is , with a molecular weight of approximately 320.35 g/mol. The compound is recognized for its applications in medicinal chemistry, particularly in the development of anti-inflammatory and antioxidant agents.
The synthesis and study of 6-oxo-6H-benzo[c]chromen-3-yl benzoate have been documented in various scientific publications, highlighting its biological properties and synthetic methodologies. Research indicates that derivatives of this compound exhibit significant pharmacological activities, making them candidates for drug development .
6-Oxo-6H-benzo[c]chromen-3-yl benzoate can be classified under the following categories:
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl benzoate typically involves several key steps, including the condensation of appropriate starting materials under controlled conditions. Common methods include:
The reaction conditions often include:
The molecular structure of 6-oxo-6H-benzo[c]chromen-3-yl benzoate features a fused ring system consisting of a chromene moiety attached to a benzoate group. The chemical structure can be represented as follows:
Key structural data includes:
6-Oxo-6H-benzo[c]chromen-3-yl benzoate can undergo various chemical reactions, including:
Reactions are typically monitored using techniques such as High Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to ensure completeness and purity of products .
The mechanism of action for compounds like 6-oxo-6H-benzo[c]chromen-3-yl benzoate often involves interaction with biological targets such as enzymes or receptors. For instance, its anti-inflammatory effects may result from inhibition of cyclooxygenase enzymes, leading to decreased production of pro-inflammatory mediators.
Experimental studies have shown that derivatives exhibit significant activity in cell-based assays, indicating potential pathways through which they exert their effects .
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to characterize functional groups and confirm structure .
The scientific applications of 6-oxo-6H-benzo[c]chromen-3-yl benzoate include:
Research continues to explore its efficacy and safety profiles, paving the way for potential therapeutic applications in various medical fields .
The benzo[c]chromenone core, characterized by a fused tetracyclic system comprising a benzopyran ring annulated to a quinone moiety, serves as a privileged scaffold in drug discovery. This structure is defined by the systematic name "6H-benzo[c]chromen-6-one," with the derivative 6-oxo-6H-benzo[c]chromen-3-yl benzoate (molecular formula: C₂₀H₁₂O₄) featuring a benzoate ester at the C-3 position [1] [4]. The scaffold’s significance arises from its planar, conjugated π-system, which facilitates interactions with biological targets through π-stacking, hydrogen bonding, and hydrophobic effects. Modifications at the C-3 position—such as esterification with aryl or heteroaryl groups—directly influence physicochemical properties like solubility, logP, and metabolic stability [5] [9].
Table 1: Structural Variants of Benzo[c]chromen-3-yl Esters and Their Applications
Compound | Substituent (R) | Research Application | |
---|---|---|---|
6-oxo-6H-benzo[c]chromen-3-yl benzoate | Phenyl | Reference compound for esterification studies | |
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate | 2,4-Dichlorophenyl | Screening for enzyme inhibition (e.g., PKL) | [9] |
6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate | 4-Methoxyphenyl | Prototype for bioavailability enhancement | [4] |
6-oxo-6H-benzo[c]chromen-3-yl 2-furoate | 2-Furanyl | Model for heterocyclic ester conjugates | [8] |
Commercial availability of diverse derivatives (e.g., Sigma-Aldrich’s 6-oxo-6H-benzo[c]chromen-3-yl 2,3,3-triphenylpropanoate) underscores their utility in early-stage drug discovery [2]. These compounds are typically synthesized via esterification of the C-3 hydroxyl group using acyl chlorides or carbodiimide-mediated coupling, enabling rapid diversification [5] [10].
Benzo[c]chromenones are structurally analogous to urolithins, gut-microbiota-derived metabolites of ellagitannins found in pomegranates and nuts. Ellagitannins undergo hydrolysis to ellagic acid, which gut flora (e.g., Gordonibacter spp.) further metabolize into urolithin A (UA), the direct biogenetic precursor to 6H-benzo[c]chromen-6-ones [3] . Crucially, only 40–80% of humans (termed "metabotype A") efficiently convert ellagitannins to UA due to microbiome variations, limiting endogenous production [3].
UA itself features a 6H-benzo[c]chromen-6-one core but with hydroxyl groups at C-3 and C-8. However, its therapeutic potential is hindered by rapid phase II metabolism: glucuronidation/sulfation in enterocytes and the liver drastically reduces bioavailability (<5% unmetabolized UA in plasma) [3]. To circumvent this, chemists derivatize UA’s phenolic groups—particularly at C-3 or C-8—to generate analogs like 6-oxo-6H-benzo[c]chromen-3-yl benzoate. This strategy replaces metabolically labile hydroxyls with stable esters, blocking conjugation enzymes (e.g., UDP-glucuronosyltransferases) [3] .
Figure 1: Biosynthetic Pathway to Urolithin A and Chemical Derivatization
Ellagitannins → Ellagic acid → Urolithin A (UA) ↓ UA + Benzoic acid → 6-oxo-6H-benzo[c]chromen-3-yl benzoate
Esterification of UA’s C-3 hydroxyl group is a targeted prodrug approach to enhance metabolic stability and membrane permeability. Unlike free UA, its monoester derivatives resist glucuronidation by occupying the active site of UDP-glucuronosyltransferases (UGTs) and sterically hindering conjugation [3]. This is empirically validated in human plasma stability assays: monoesters like 6-oxo-6H-benzo[c]chromen-3-yl 2,3,3-triphenylpropanoate (Mix 4a/4b) exhibit >90% remaining intact after 24 hours, whereas unmodified UA is undetectable within hours [2] [3].
Table 2: Plasma Stability of Select Urolithin A Esters
Ester Derivative | Intact Compound Remaining at 24h (%) | |
---|---|---|
Urolithin A (unmodified) | <1% | |
Urolithin A-3-ibuprofen ester (Mix 3a/3b) | 45–60% | |
Urolithin A-3-mefenamate ester (Mix 4a/4b) | >90% | [3] |
Urolithin A-3-diclofenac ester (Mix 5a/5b) | 60–75% |
Additionally, esterification alters pharmacokinetic parameters:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7